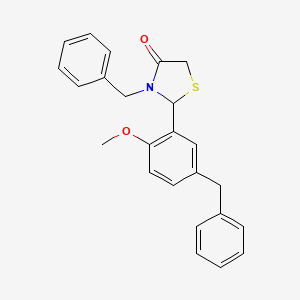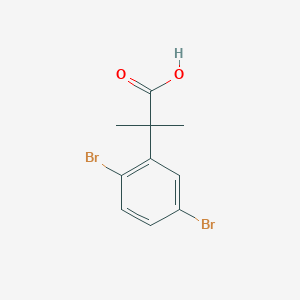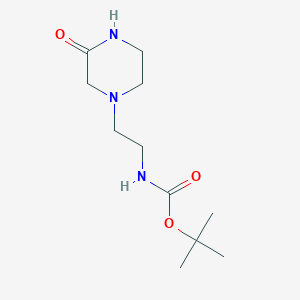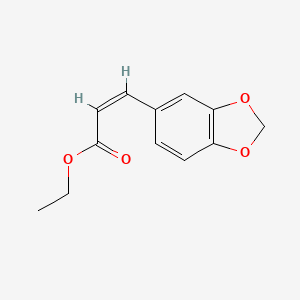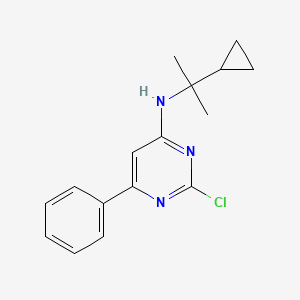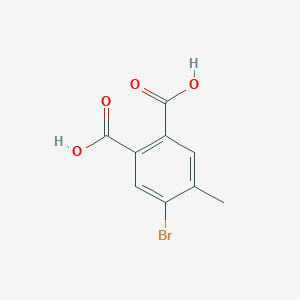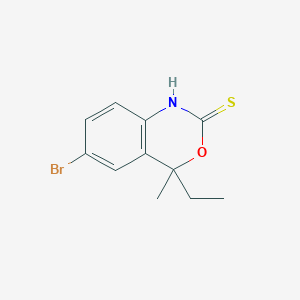
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminoethyl group, a fluorine atom, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce imines or more complex amines.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The aminoethyl group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluorobenzenesulfonamide: Lacks the aminoethyl group, reducing its potential for forming hydrogen bonds and electrostatic interactions.
4-(2-Aminoethyl)-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical properties and reactivity.
Uniqueness
4-(2-Aminoethyl)-3-fluorobenzenesulfonamide is unique due to the presence of both the fluorine atom and the aminoethyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aminoethyl group increases its potential for interactions with biological targets.
Propiedades
Fórmula molecular |
C8H11FN2O2S |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S/c9-8-5-7(14(11,12)13)2-1-6(8)3-4-10/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Clave InChI |
OPYSSRDNNGPWOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)N)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



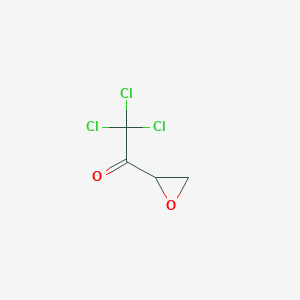
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
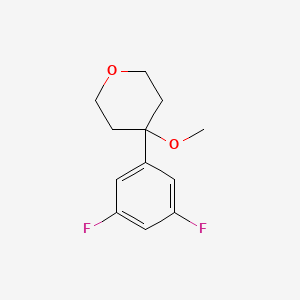
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
